2-Heptyloxirane
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Overview
Description
2-Heptyloxirane, also known as 1,2-epoxyheptane, is an organic compound with the molecular formula C9H18O. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 1-heptene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high selectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of heptanal using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method offers a more sustainable and efficient route, with the added benefit of using environmentally benign reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyloxirane undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with lithium aluminum hydride yields 2-heptanol.
Substitution: Nucleophilic substitution reactions with amines or thiols can open the epoxide ring, forming corresponding amino alcohols or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Substitution: Amino alcohols or thiols.
Scientific Research Applications
2-Heptyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-Heptyloxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where this compound acts as an electrophile, reacting with nucleophiles to form more complex structures .
Comparison with Similar Compounds
1,2-Epoxyhexane: Similar in structure but with a shorter carbon chain.
1,2-Epoxyoctane: Similar in structure but with a longer carbon chain.
1,2-Epoxynonane: Another epoxide with a similar structure but differing in the length of the carbon chain
Uniqueness: 2-Heptyloxirane is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in various synthetic applications where other epoxides might be too reactive or too stable .
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-heptyloxirane |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3 |
InChI Key |
GXOYTMXAKFMIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CO1 |
Origin of Product |
United States |
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